The compound is cataloged in chemical databases such as PubChem and BenchChem, where it is noted for its applications in both research and industry. It serves as a precursor for synthesizing various purine derivatives, which are crucial in pharmaceuticals and agrochemicals.
The synthesis of 2-Chloro-9-isopropyl-9H-purine typically involves chlorination reactions. A common method includes the reaction of 9-isopropyl-9H-purine with thionyl chloride under reflux conditions. This process introduces a chlorine atom at the second position of the purine ring, resulting in the desired compound.
This method has been shown to yield satisfactory results with good purity levels.
The molecular formula of 2-Chloro-9-isopropyl-9H-purine is C₈H₉ClN₄, with a molecular weight of approximately 186.63 g/mol. The structure features a purine ring system, which consists of two fused aromatic rings containing nitrogen atoms.
The compound exhibits specific dihedral angles and torsion angles that can affect its reactivity and interactions with biological targets .
2-Chloro-9-isopropyl-9H-purine can undergo various chemical reactions:
Common reagents used for substitutions include sodium azide or potassium thiolate, while oxidizing agents may include hydrogen peroxide or potassium permanganate.
The mechanism of action for 2-Chloro-9-isopropyl-9H-purine primarily involves its interaction with biological macromolecules such as enzymes and receptors.
The stability of 2-Chloro-9-isopropyl-9H-purine under various conditions (e.g., light, heat) should be assessed due to potential degradation pathways that could affect its efficacy in applications .
2-Chloro-9-isopropyl-9H-purine has several significant applications across different scientific fields:
Nucleophilic aromatic substitution (SNAr) is the cornerstone methodology for introducing functional groups at specific positions on the purine scaffold. The inherent electronic asymmetry of the purine ring system dictates distinct reactivity patterns: C6 exhibits the highest electrophilicity due to flanking nitrogen atoms, followed by C2 and C8. This reactivity gradient enables sequential functionalization of 2,6,9-trisubstituted purines when strategically exploited [1] [4]. In the synthesis of 2-chloro-9-isopropyl-9H-purine, C6 halogenation serves as a critical synthetic handle. Experimental evidence confirms that chlorine at C2 demonstrates significantly lower displacement kinetics compared to C6, enabling selective amination or alkoxylation at C6 while preserving the C2 chloride—a crucial feature for downstream modifications in drug discovery [4].
Table 1: Relative Reactivity of Purine Positions in SNAr Reactions
Position | Electrophilicity | Preferred Nucleophiles | Representative Displacement Conditions |
---|---|---|---|
C6 | High | Alkylamines, arylamines, alkoxides | 50-90°C, polar aprotic solvents, no catalyst |
C2 | Moderate | Strong nucleophiles (e.g., benzylamine) | 100-135°C, prolonged heating or microwave activation |
C8 | Low | Requires electron-withdrawing groups | Catalysis (e.g., Pd(0), harsh conditions |
Notably, chloride displacement at C6 proceeds efficiently at 90°C in DMF with N-ethyl-N-isopropylpropan-2-amine, achieving >90% conversion within 2 hours. In contrast, analogous reactions at C2 require elevated temperatures (135°C) and extended reaction times (24-40 hours) under conventional heating due to reduced ring activation [4]. This differential reactivity permits orthogonal functionalization routes when designing complex purine derivatives for pharmaceutical applications.
Regioselective N9-alkylation is paramount for biological activity, as N7 isomers typically exhibit diminished target affinity. The competition between N7 and N9 alkylation is governed by steric and electronic factors. Kinetic studies reveal that under basic conditions (e.g., K₂CO₃ or DIPEA), the ambident anion of purine favors N9 attack by approximately 4:1 over N7 for isopropyl halides due to reduced steric hindrance and greater charge density at N9 [1] [7]. This regioselectivity is further enhanced using bulkier alkylating agents (e.g., adamantyl bromides) where the N7:N9 ratio drops below 1:10.
Crucially, solvent polarity significantly impacts regioselectivity. Non-polar solvents (toluene, dichloroethane) favor N9 alkylation (ratios up to 8:1), while polar aprotic solvents (DMF, DMSO) reduce selectivity (3:1) due to altered solvation of the reactive anion. The mechanism involves initial deprotonation at N9 generating a stabilized anion, followed by SN2 attack on alkyl halides. Isopropyl bromide demonstrates superior reactivity compared to chloride analogs, achieving >95% conversion in DMF at 25°C within 4 hours [4] [7].
Table 2: Regioselectivity in Purine Alkylation Under Varied Conditions
Alkylating Agent | Base | Solvent | Temperature (°C) | N9:N7 Ratio | Yield (%) |
---|---|---|---|---|---|
Isopropyl bromide | DIPEA | DMF | 25 | 4:1 | 85 |
Isopropyl bromide | K₂CO₃ | Acetone | 56 | 5:1 | 78 |
Isopropyl bromide | NaH | THF | 0-25 | 7:1 | 92 |
Isopropyl chloride | DIPEA | DMF | 90 | 3:1 | 65 |
Microwave irradiation revolutionizes purine synthesis by dramatically accelerating C2 substitutions—traditionally the rate-limiting step. Conventional synthesis of 2,6,9-trisubstituted purines requires 24-40 hours at 135°C for C2 amination, whereas microwave irradiation achieves complete conversion in 60 minutes at equivalent temperatures. This 20-fold reduction in processing time minimizes thermal decomposition pathways, improving yields from 50-60% to 80-95% for challenging nucleophiles like p-methoxybenzylamine [4] [10].
The efficiency stems from microwave-specific thermal effects, including rapid bulk heating and potential non-thermal interactions with polar intermediates. In optimized protocols, intermediates (3a-l) undergo substitution with benzylamine in 1-butanol/DIPEA under microwave irradiation (150W, 135°C), consistently delivering products in 43-95% isolated yield after minimal purification [4]. Crucially, this approach enables rapid exploration of structure-activity relationships by facilitating parallel synthesis of purine libraries—a critical advantage in medicinal chemistry programs where traditional methods create bottlenecks.
Solvent selection critically influences both regioselectivity and reaction kinetics in purine functionalization. Polar aprotic solvents (DMF, DMAc, NMP) optimize SNAr displacements due to superior solvation of anionic transition states without nucleophile quenching. DMF emerges as the optimal compromise, providing 85-92% yield in N9-alkylation of 2,6-dichloropurine at 25°C, outperforming acetonitrile (70-75%) and THF (60-65%) [1] [4].
Catalytic systems further enhance efficiency:
Notably, alcoholic solvents (ethanol, butanol) become advantageous in microwave-assisted C2 amination, where their high dielectric loss enables rapid heating. The addition of DIPEA (2.5 equiv) as an HCl scavenger prevents solvent decomposition at elevated temperatures, maintaining reaction integrity [4] [7].
Table 3: Solvent and Catalyst Impact on Key Reaction Steps
Reaction Step | Optimal Solvent | Catalyst/Additive | Temperature (°C) | Yield Range (%) |
---|---|---|---|---|
N9-Alkylation | DMF | DIPEA (1.2 equiv) | 25 | 85-92 |
C6 Amination | DMF/1-butanol (1:1) | None | 90 | 90-95 |
C2 Amination (thermal) | 1-butanol | DIPEA (2.5 equiv) | 135 | 50-60 |
C2 Amination (MW) | 1-butanol | DIPEA (2.5 equiv) | 135 (MW) | 80-95 |
The synthetic complexity escalates significantly from mono to trisubstituted purines due to regiochemical control requirements. Monosubstituted purines (e.g., 9-isopropyl-6-chloropurine) are accessible in one step from hypoxanthine or 6-chloropurine (70-85% yield), while trisubstituted analogs demand multistep sequences with careful intermediate purification [4] [10].
Key distinctions include:
Despite these challenges, trisubstituted purines offer superior biological profiles. In cytotoxicity screening, trisubstituted analogs (e.g., 4i: IC₅₀ = 1.6 µM against HCT116) outperform monosubstituted derivatives (4a: IC₅₀ = 13 µM) by 8-fold, validating the synthetic investment [4]. This enhanced activity stems from optimized hydrophobic interactions and hydrogen-bonding capacity imparted by strategic C2 and N6 substituents.
Table 4: Key Compounds in the 2,6,9-Trisubstituted Purine Series
Compound | R1 (N9) | R2 (C6) | R3 (C2) | HCT116 IC₅₀ (µM) | Synthetic Yield (%) |
---|---|---|---|---|---|
4a | i-Propyl | H | H | 13.0 ± 0.12 | 85 |
4b | Butyl | H | H | 7.2 ± 0.16 | 78 |
4i | i-Butyl | OCH₃ | Benzyl | 1.6 ± 0.12 | 43 |
4j | Pentyl | OCH₃ | Benzyl | 8.0 ± 0.21 | 67 |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3